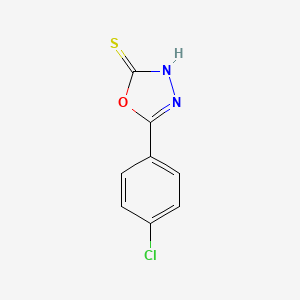5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
CAS No.: 23766-28-1
Cat. No.: VC1986894
Molecular Formula: C8H5ClN2OS
Molecular Weight: 212.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23766-28-1 |
|---|---|
| Molecular Formula | C8H5ClN2OS |
| Molecular Weight | 212.66 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione |
| Standard InChI | InChI=1S/C8H5ClN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) |
| Standard InChI Key | MUFWSGAENICYQA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NNC(=S)O2)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=S)O2)Cl |
Introduction
Structural Properties and Characteristics
Basic Information
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol (CAS No. 23766-28-1) is a heterocyclic compound with the molecular formula C8H5ClN2OS and a molecular weight of 212.66 g/mol . The compound features a 1,3,4-oxadiazole ring with a thiol group at the 2-position and a 4-chlorophenyl substituent at the 5-position.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol.
Table 1: Physical and Chemical Properties of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
| Property | Value |
|---|---|
| CAS Number | 23766-28-1 |
| Molecular Formula | C8H5ClN2OS |
| Molecular Weight | 212.66 g/mol |
| Appearance | White to light peach crystalline solid |
| Melting Point | 169-170°C (336.2-338°F) |
| Solubility | Soluble in organic solvents like DMF, DMSO, acetone |
| InChI | InChI=1S/C8H5ClN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) |
| InChIKey | MUFWSGAENICYQA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NNC(=S)O2)Cl |
Structural Characteristics
The compound exhibits thiol-thione tautomerism, existing in two forms: the thiol form (5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol) and the thione form (5-(4-Chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione) . This tautomerism is particularly relevant for its biological activities as it affects the compound's reactivity and binding properties.
Spectral data confirm its structure. In 1H-NMR (CDCl3, 400 MHz), characteristic signals appear at δ 7.88 (brd, J = 8.8 Hz, 2H, H-2' & H-6') and 7.55 (brd, J = 8.8 Hz, 2H, H-3' & H-5') . The 13C-NMR (CD3OD, 100 MHz) shows signals at δ 180.1 (C-2) and 161.5 (C-5) for the quaternary carbon atoms of the oxadiazole ring, alongside signals at δ 139.3 (C-4'), 130.6 (C-3' & C-5'), 128.7 (C-2' & C-6'), and 123.0 (C-1') .
Synthesis Methodologies
Classical Synthesis Route
The traditional synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol starts with 4-chlorobenzoic acid through a multi-step process as outlined below:
-
Esterification: 4-Chlorobenzoic acid is converted to ethyl 4-chlorobenzoate using ethanol and concentrated sulfuric acid as a catalyst.
-
Hydrazinolysis: The ester is treated with hydrazine hydrate to form 4-chlorobenzohydrazide.
-
Cyclization: 4-Chlorobenzohydrazide undergoes cyclization with carbon disulfide in basic medium, followed by acidification to yield 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol .
The reaction scheme can be summarized as follows:
4-Chlorobenzoic acid → Ethyl 4-chlorobenzoate → 4-Chlorobenzohydrazide → 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Alternative Synthesis Methods
Several alternative methods have been developed for synthesizing 1,3,4-oxadiazole-2-thiol derivatives. One approach involves the use of different oxidants to increase the yield through the cyclization of acylthiosemicarbazide . Another method employs the coupling reagent propanephosphonic anhydride (T3P) for one-pot synthesis from acylhydrazides and isocyanates .
Researchers have also reported using dichlorophosphate as a cyclodehydration agent for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 1,2-diacylhydrazines using microwave irradiation in solvent-free medium . This method is advantageous as it applies to alkyl, aryl, and heterocyclic-substituted 1,3,4-oxadiazoles and avoids environmental pollution.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 150 |
| E. coli | 150 |
| B. bronchiseptica | 100 |
| M. leuteus | 100 |
| S. typhi | 100 |
| E. aerogenes | 50 |
The compound also demonstrated notable antifungal activity against Fusarium solani, Aspergillus flavus, and Aspergillus fumigatus with MIC values of 50-100 μg/mL .
Enzyme Inhibition Activities
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol has been evaluated for its inhibitory potential against cholinesterase enzymes, which are important targets for Alzheimer's disease treatment. Against butyryl cholinesterase (BChE), the compound showed an inhibition percentage of 55.91±0.56 at a concentration of 0.5 mM with an IC50 value greater than 400 μM .
Additionally, the compound demonstrated 49.13±0.52% inhibition against acetyl cholinesterase (AChE) at the same concentration . These findings suggest potential applications in developing drugs for neurodegenerative disorders.
Antioxidant Properties
Research on related oxadiazole-thiol compounds suggests potential antioxidant activities. For instance, 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol has shown significant radical scavenging activities in various antioxidant assays . The presence of the –SH group contributes to the reducing potential, which translates into antioxidant activity.
The antioxidant mechanisms include:
-
Free radical scavenging
-
Hydrogen peroxide neutralization
-
Nitric oxide scavenging
-
Reducing power
-
Inhibition of lipid peroxidation
Structure-Activity Relationships
The biological activities of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol can be modified by structural variations, particularly through S-substitution at the thiol position. Several S-substituted derivatives have been synthesized and evaluated for their biological activities .
| Parameter | Information |
|---|---|
| Hazard Classification | Skin irritation (Category 2); Eye irritation (Category 2A) |
| Signal Word | Warning |
| Hazard Statements | Causes skin irritation; Causes serious eye irritation |
| Incompatible Materials | Strong oxidizing agents |
| Storage Conditions | Room temperature, away from moisture |
| Eco-toxicity | Do not empty into drains |
Applications and Future Research Directions
Current Applications
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol serves as a versatile scaffold for developing various bioactive compounds. Its applications include:
-
As a starting material for synthesizing more complex molecules with enhanced biological activities
-
As a potential lead compound for antimicrobial agent development
-
As a scaffold for developing enzyme inhibitors, particularly for cholinesterases
-
As a building block for anticancer drug candidates
Future Research Directions
Future research on this compound may focus on:
-
Developing more efficient and environmentally friendly synthesis methods
-
Creating novel derivatives with improved pharmacological properties
-
Exploring the detailed mechanisms of action for its various biological activities
-
Investigating potential applications in other therapeutic areas beyond those currently studied
-
Designing targeted drug delivery systems for derivatives with promising activities
-
Conducting comprehensive structure-activity relationship studies to optimize biological activities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume